1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine
Description
The compound 1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine is a chiral Schiff base featuring a cyclohexyl backbone substituted with two pyridinylmethylidene groups. Its stereochemistry at the cyclohexyl carbon centers (1R,2S) distinguishes it from related analogues. Such compounds are typically synthesized via condensation reactions between amines and aldehydes or ketones, and their structural rigidity and nitrogen-rich coordination sites make them candidates for catalysis, metal-organic frameworks, or medicinal applications .
Properties
CAS No. |
90605-88-2 |
|---|---|
Molecular Formula |
C18H20N4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine |
InChI |
InChI=1S/C18H20N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-14,17-18H,1-2,9-10H2/t17-,18+ |
InChI Key |
VYIMTYRAXWNXFU-HDICACEKSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves a condensation reaction between 2-pyridinecarboxaldehyde and the chiral diamine (1R,2S)-1,2-diaminocyclohexane. The reaction proceeds via the formation of imine (Schiff base) bonds through the elimination of water between aldehyde and amine functional groups.
$$
\text{(1R,2S)-1,2-diaminocyclohexane} + 2 \times \text{2-pyridinecarboxaldehyde} \rightarrow \text{1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine} + 2 \text{H}_2\text{O}
$$
Detailed Procedure
-
- (1R,2S)-1,2-Diaminocyclohexane (chiral diamine)
- 2-Pyridinecarboxaldehyde (aldehyde component)
-
- Commonly used solvents include ethanol, methanol, or other organic solvents that can dissolve both reactants and facilitate water removal.
-
- The reaction is typically carried out under reflux conditions to promote condensation.
- A molar ratio of 1:2 (diamine to aldehyde) is used to ensure complete formation of the bis-imine.
- The reaction time varies from several hours to overnight, depending on conditions.
- Removal of water formed during the reaction is crucial and can be facilitated by using a Dean-Stark apparatus or molecular sieves.
-
- The crude product is usually purified by recrystallization from suitable solvents such as ethanol or by column chromatography.
- The isolated yield can reach up to approximately 78% under optimized conditions.
Characterization and Confirmation
- The product is confirmed by spectroscopic methods including:
- Fourier Transform Infrared Spectroscopy (FT-IR): Identification of imine (C=N) stretching vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR to confirm the formation of imine bonds and the integrity of the pyridine rings.
- Mass Spectrometry (MS): To verify the molecular weight consistent with the expected compound.
- Optical activity measurements confirm the chiral nature of the ligand.
Data Table: Typical Reaction Parameters and Outcomes
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Starting diamine | (1R,2S)-1,2-Diaminocyclohexane | Purity > 98% |
| Starting aldehyde | 2-Pyridinecarboxaldehyde | Purity > 98% |
| Solvent | Ethanol or methanol | 50-100 mL per 1 mmol diamine |
| Molar ratio (diamine:aldehyde) | 1:2 | Stoichiometric ratio |
| Temperature | Reflux (~78 °C for ethanol) | 4-12 hours |
| Water removal method | Dean-Stark apparatus or molecular sieves | Continuous during reflux |
| Yield | Isolated product yield | Up to 78% |
| Product form | Crystalline solid | White to pale yellow |
| Optical rotation | Specific rotation | Positive or negative depending on stereochemistry |
Notes on Stereochemistry and Isomerism
- The stereochemistry of the diamine (1R,2S) is essential for the chiral nature of the ligand.
- The condensation yields a bis-imine with two pyridin-2-ylmethylideneamino groups attached at the 1 and 2 positions of the cyclohexane ring.
- The compound’s chirality is critical for its application in asymmetric catalysis, where it can induce enantioselectivity in metal-catalyzed reactions.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine | Similar bis-imine with (1R,2R) stereochemistry | Used widely in asymmetric catalysis as (R,R)-TROST ligand |
| N,N'-bis(2-pyridylmethylene)cyclohexane | Bis-pyridyl structure | Known for metallopolymer formation |
| 2-Pyridinecarboxaldehyde derivatives | Pyridine moiety containing aldehydes | Versatile intermediates in organic synthesis |
Chemical Reactions Analysis
1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using halogenating agents.
Common reagents and conditions used in these reactions include TBHP for oxidation and hydrogenation catalysts for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 389.4 g/mol. The presence of pyridine rings suggests potential interactions with biological targets such as receptors and enzymes.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, the structural similarity to known anticancer agents suggests that it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyridine derivative showed significant inhibition of cancer cell proliferation in vitro, leading to further investigations into similar compounds .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies. Pyridine derivatives have been implicated in the modulation of NMDA receptors, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study:
Research indicated that certain pyridine-based compounds could reduce excitotoxicity associated with excessive glutamate signaling, thus offering protective effects against neuronal damage .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to neurotransmitter metabolism. This inhibition can lead to altered levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.
Antimicrobial Properties
Pyridine derivatives have shown promise in antimicrobial applications due to their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes. This suggests potential use in developing new antibiotics.
Data Table: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 20 µg/mL |
Drug Design and Development
The unique structure of 1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine makes it an attractive scaffold for drug design. Structure-activity relationship (SAR) studies can be performed to optimize its efficacy and selectivity towards specific biological targets.
Targeting Kynurenine Pathway
Emerging research suggests that compounds similar to this one may influence the kynurenine pathway, which is implicated in various psychiatric disorders and neurodegenerative diseases. By modulating this pathway, there is potential for therapeutic interventions in conditions such as depression and schizophrenia .
Mechanism of Action
The mechanism of action of 1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the molecular targets being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Table 1: Key Structural Comparisons
Key Observations :
Spectroscopic and Crystallographic Data
Table 2: Analytical Data Comparison
Biological Activity
1-Pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine, with the CAS number 284497-48-9, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22N4
- Molecular Weight : 294.3941 g/mol
- Structure : The compound features a pyridine ring and a cyclohexyl moiety which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may act as a modulator of neurotransmitter systems, particularly in relation to cannabinoid receptors.
1. Cannabinoid Receptor Interaction
Research indicates that derivatives of pyridine compounds can exhibit selective agonist activity at the cannabinoid CB2 receptor. For instance, related compounds have shown significant binding affinities and functional activities in vitro, suggesting that this compound may similarly influence cannabinoid signaling pathways .
2. Antinociceptive Effects
In vivo studies have demonstrated that certain pyridine derivatives possess antinociceptive properties. These effects are often linked to their action on the central nervous system and modulation of pain pathways. The compound's structure suggests it may share similar pharmacological profiles, warranting further investigation into its analgesic potential .
Case Studies and Research Findings
Safety and Toxicology
While specific toxicological data for this compound is limited, studies on related compounds indicate that careful evaluation is necessary due to potential off-target effects, particularly concerning ion channel interactions (e.g., hERG channel activity) .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can purity be confirmed?
- Methodology : The compound can be synthesized via a Schiff base condensation reaction between a pyridine-2-carbaldehyde derivative and a cyclohexylamine precursor under reflux conditions in anhydrous solvents (e.g., ethanol or tetrahydrofuran) with catalytic acid. Purification is typically achieved using silica gel column chromatography with gradients of ethyl acetate/hexane. Purity is confirmed via -NMR and -NMR spectroscopy to verify imine bond formation (δ ~8.3–8.6 ppm for the characteristic HC=N proton) and elemental analysis (C, H, N) to validate stoichiometry .
Q. How should researchers safely handle and store this compound to prevent degradation or exposure risks?
- Methodology : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a sealed container under inert gas (e.g., argon) at 2–8°C in a dark, dry environment. Avoid contact with oxidizing agents, as imine bonds may decompose under oxidative stress .
Q. What crystallographic techniques are optimal for determining the three-dimensional structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXT for space-group determination and initial structure solution, followed by SHELXL for refinement. Key parameters include high-resolution data (≤1.0 Å), correction for absorption effects, and validation of chiral centers using Flack or Hooft parameters. Hydrogen bonding and π-stacking interactions can be analyzed via Mercury or Olex2 .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanism involved in the formation of the imine bond in this compound?
- Methodology : Employ kinetic studies (e.g., monitoring via -NMR at varying temperatures) to determine rate constants and activation energy. Isotopic labeling (-amine or -aldehyde) coupled with mass spectrometry can track bond formation. Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can model transition states and energetics .
Q. What strategies are effective in addressing low yields or byproduct formation during synthesis?
- Methodology : Optimize stoichiometry (e.g., 1.2:1 aldehyde-to-amine ratio) and solvent polarity (e.g., switch to dichloromethane for faster dehydration). Screen catalysts like molecular sieves or Lewis acids (e.g., ZnCl) to accelerate imine formation. Use HPLC-MS to identify byproducts (e.g., hydrolysis products) and adjust reaction conditions (e.g., lower humidity) .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets, and how can these be validated experimentally?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., dopamine D2 receptors) using the compound’s minimized 3D structure. Validate predictions via surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding constants (). Compare computational ΔG values with experimental isothermal titration calorimetry (ITC) data .
Q. How can researchers design assays to evaluate this compound’s inhibitory activity against methionine aminopeptidases or similar enzymes?
- Methodology : Use a colorimetric assay with L-methionine-4-nitroanilide as a substrate, monitoring hydrolysis at 405 nm. Include positive controls (e.g., fumagillin) and negative controls (DMSO vehicle). For selectivity, screen against a panel of metalloproteases. IC values can be calculated using nonlinear regression (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
